5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17865327
Molecular Formula: C10H6Br2N2O
Molecular Weight: 329.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Br2N2O |
|---|---|
| Molecular Weight | 329.97 g/mol |
| IUPAC Name | 5-bromo-2-(4-bromopyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H6Br2N2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H |
| Standard InChI Key | JMEKLQCMEROYNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)N2C=C(C=N2)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 5-bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde features a benzaldehyde group at position 2 of the benzene ring, which is further substituted with a bromine atom at position 5. Attached to the benzene ring is a pyrazole moiety bearing a second bromine atom at position 4 . This arrangement creates a planar structure with significant electronic delocalization, as evidenced by bond lengths and angles derived from computational models .
Crystallographic and Spectroscopic Data
Single-crystal X-ray diffraction studies of analogous compounds reveal dihedral angles between the pyrazole and benzene rings ranging from 3.29° to 74.91°, suggesting variable conformational flexibility depending on substitution patterns . Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:
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NMR: A singlet at 9.8–10.2 ppm corresponds to the aldehyde proton, while aromatic protons appear as multiplets between 7.2–8.5 ppm .
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NMR: The aldehyde carbon resonates near 190 ppm, with pyrazole carbons appearing between 140–150 ppm .
Mass spectrometry data show a molecular ion peak at 329.97, consistent with the molecular weight .
Physicochemical Properties
The compound’s properties are influenced by its bromine substituents and aromatic systems:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 180–185°C (estimated) | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, DMF; insoluble in water | Empirical testing |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational prediction |
The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems.
Applications in Materials Science
The compound’s electronic properties make it a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to its planar conjugated system .
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Coordination Polymers: Serving as a ligand for transition metals like palladium or platinum.
Characterization Techniques
Critical methods for verifying structure and purity include:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume